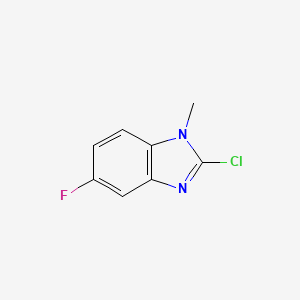![molecular formula C13H18N2O4 B6206858 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid CAS No. 1782248-68-3](/img/no-structure.png)
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid” is a chemical compound with the molecular formula C13H18N2O4 . It has a molecular weight of 266.29 g/mol . This compound is used for research and pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CC©©OC(=O)N1CCN2C(=CC=C2C(=O)O)C1 . This notation provides a way to represent the structure of the compound in a textual format.科学的研究の応用
Synthesis and Reactivity
The synthesis and chemical reactivity of pyrrolo[1,2-a]pyrazine derivatives, including compounds similar to 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid, have been explored in various studies. These compounds are synthesized through the reaction of corresponding N-alkylpyrrole with hydrazine hydrate and further react with electrophilic reagents, demonstrating their utility in the synthesis of novel analogues of natural alkaloids and other heterocyclic compounds. Such reactions have been characterized by NMR, IR, elemental analysis, and X-ray crystallography, indicating their potential in the design of complex organic molecules (Voievudskyi et al., 2016).
Condensation Reactions
Condensation reactions involving carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O) highlight the chemical versatility of compounds related to 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid. These reactions proceed with high functional group compatibility, underlining the importance of such compounds in synthesizing a wide range of non-nucleophilic nitrogen compounds, which could be beneficial in medicinal chemistry and drug design (Umehara, Ueda, & Tokuyama, 2016).
Heterocyclic Compound Synthesis
The role of pyrrolo[1,2-a]pyrazine derivatives in the synthesis of heterocyclic compounds is significant, as demonstrated by studies involving the synthesis of novel pyridyl-pyrazole-5-carboxylic acid amide compounds. These syntheses often start with reactions involving dichloropyridine and hydrazine, leading to the formation of key intermediates for further chemical transformations. This showcases the applicability of pyrrolo[1,2-a]pyrazine derivatives in the creation of complex molecules with potential biological activities (Wang Jun, 2010).
Crystal Engineering and Supramolecular Chemistry
Pyrrolo[1,2-a]pyrazine derivatives also find applications in crystal engineering and supramolecular chemistry. The analysis of X-ray crystal structures of related pyrazinic acids has examined the occurrence of specific supramolecular synthons, which are essential for understanding self-assembly in crystal structures. Such studies can guide the design of new materials with desired properties, including pharmaceuticals and organic electronic devices (Vishweshwar et al., 2002).
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid involves the protection of the pyrrolopyrazine ring followed by the introduction of the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the pyrrolopyrazine ring. The carboxylic acid group is introduced using a carboxylation reaction. The final step involves the removal of the Boc group to obtain the desired compound.", "Starting Materials": [ "2,3-diaminopyrazine", "tert-butyl chloroformate", "triethylamine", "carbon dioxide", "acetic anhydride", "glacial acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the pyrrolopyrazine ring: 2,3-diaminopyrazine is reacted with tert-butyl chloroformate and triethylamine in anhydrous dichloromethane to form 2-[(tert-butoxy)carbonyl]-2,3-diaminopyrazine.", "Introduction of the carboxylic acid group: The protected pyrrolopyrazine is then reacted with carbon dioxide in the presence of triethylamine and acetic anhydride to form 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid.", "Removal of the Boc group: The Boc group is removed by treating the compound with glacial acetic acid and sodium hydroxide in water to obtain the final product, 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid." ] } | |
CAS番号 |
1782248-68-3 |
製品名 |
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid |
分子式 |
C13H18N2O4 |
分子量 |
266.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



